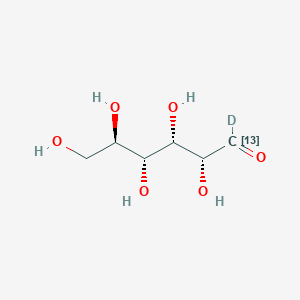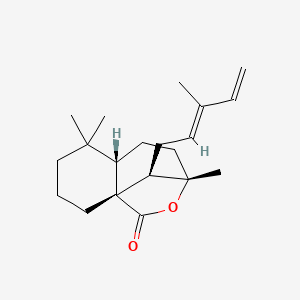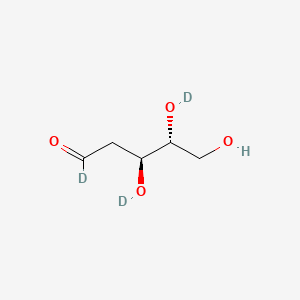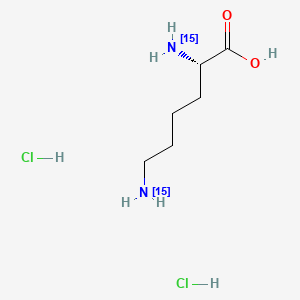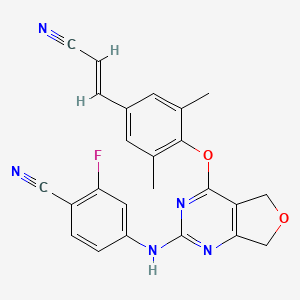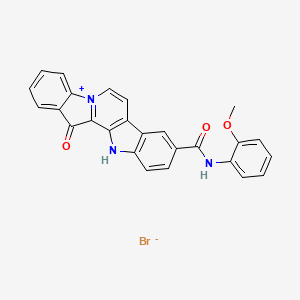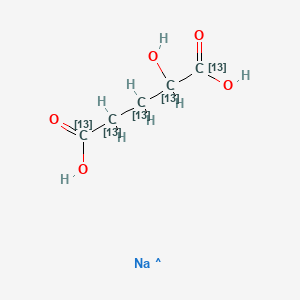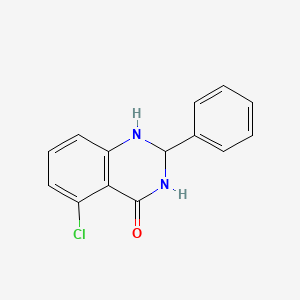
Pbrm1-BD2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pbrm1-BD2-IN-3 is a potent inhibitor of the second bromodomain of Polybromo 1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This compound has shown significant potential in cancer research, particularly in targeting clear cell renal cell carcinoma, where PBRM1 is frequently mutated .
Méthodes De Préparation
The synthesis of Pbrm1-BD2-IN-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Preparation of Intermediates: This involves the synthesis of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Pbrm1-BD2-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Pbrm1-BD2-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of bromodomains in chromatin remodeling and gene regulation.
Biology: It helps in understanding the role of PBRM1 in cellular processes such as DNA repair, transcription, and cell cycle regulation.
Medicine: It is being investigated as a potential therapeutic agent for cancers where PBRM1 is mutated, such as clear cell renal cell carcinoma.
Mécanisme D'action
Pbrm1-BD2-IN-3 exerts its effects by selectively binding to the second bromodomain of PBRM1. This binding disrupts the interaction between PBRM1 and acetylated histones, thereby inhibiting the chromatin remodeling activity of the PBAF complex. The molecular targets involved include acetylated lysine residues on histone proteins, and the pathways affected include those related to gene expression and cellular growth .
Comparaison Avec Des Composés Similaires
Pbrm1-BD2-IN-3 is unique in its high selectivity for the second bromodomain of PBRM1. Similar compounds include:
Pbrm1-BD3-IN-1: An inhibitor targeting the third bromodomain of PBRM1.
Pbrm1-BD4-IN-2: An inhibitor targeting the fourth bromodomain of PBRM1.
SMARCA2 and SMARCA4 inhibitors: These compounds target bromodomains in other chromatin remodeling complexes but lack the selectivity for PBRM1.
This compound stands out due to its specificity and potency, making it a valuable tool in both research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H11ClN2O |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
5-chloro-2-phenyl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11ClN2O/c15-10-7-4-8-11-12(10)14(18)17-13(16-11)9-5-2-1-3-6-9/h1-8,13,16H,(H,17,18) |
Clé InChI |
ODBQDJLEOQRRNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

